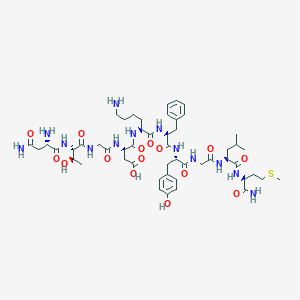
5-(Aminomethyl)pyrimidin-4-amine
Vue d'ensemble
Description
5-(Aminomethyl)pyrimidin-4-amine is a compound that falls within the broader class of pyrimidine derivatives. These compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The pyrimidine ring is a core structure present in many pharmaceuticals and biologically active molecules.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which is a related class of compounds. This method involves the reaction of 4-amino-5-(hydroxymethyl)-2-(methylthio)furo[2,3-d]pyrimidine with N-mesyl- and N-nosylarylamines, followed by the removal of protective groups . Additionally, the synthesis of pyrimidine derivatives from 6-amino-4-pyrimidinones has been reported, where the reaction with benzaldehyde and ethyl cyanoacetate yields novel pyrido[2,3-d]pyrimidine-4,7-diones .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal and molecular structure of a related compound, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, was determined by X-ray diffraction, revealing a planar pyrimidinone ring and intermolecular hydrogen bonding . Such structural analyses are crucial for understanding the properties and potential interactions of these molecules.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the reaction of methyl N-(4-chloro-2-methylthio-6-pyrimidinyl)aminoacetate with amines can yield acid amides, which possess fungicidal properties . The reactivity of the pyrimidine ring allows for the introduction of different substituents, which can significantly alter the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of amino and methylthio groups can affect the solubility, melting point, and stability of these compounds. The intermolecular hydrogen bonds observed in the crystal structure of pyrimidine derivatives can lead to higher melting points and influence the compound's solid-state properties . These properties are important for the practical application and formulation of pyrimidine-based drugs.
Applications De Recherche Scientifique
Dihydrofolate Reductase Inhibitors
Compounds bearing N,N-disubstituted aminomethyl residues at the 5-position of 2,4-diaminopyrimidines have been designed as dihydrofolate reductase (DHFR) inhibitors. These compounds were synthesized through efficient methods suitable for high-throughput screening, identifying several classes of DHFR inhibitors with high activity against enzymes derived from Streptococcus pneumoniae. Some of these compounds demonstrated selectivity for bacterial over human DHFR, indicating potential for therapeutic applications (Wyss et al., 2003).
Antibacterial Applications
Research into the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols has led to the synthesis of compounds with potential antibacterial activity. These syntheses involve regio- and stereoselective addition reactions, yielding products that could serve as templates for developing new antibacterial agents (Čikotienė et al., 2007).
Fungicidal Properties
The synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, precursors to 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, has revealed derivatives with fungicidal properties. This route highlights the potential of pyrimidin-4-amine derivatives in the development of new fungicides (Тумкявичюс et al., 2013).
Synthesis of Complex Molecules
Efforts to synthesize highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines, and aldehydes have been successful, demonstrating a practical strategy for constructing the pyrimido[4,5-d]pyrimidine core. This work contributes to the field of organic synthesis, offering a methodology for the preparation of a diverse library of compounds (Xiang et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(aminomethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,1,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYITYRIURYLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304889 | |
| Record name | 4-Amino-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)pyrimidin-4-amine | |
CAS RN |
103694-27-5 | |
| Record name | 4-Amino-5-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)

